Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate
Description
Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and two hydroxymethyl (-CH₂OH) substituents at the 3,3-positions of the six-membered ring. This structural motif renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry, where constrained ring systems and functional handles (e.g., hydroxyl groups) are critical for downstream derivatization. The compound’s hydroxymethyl groups enable reactions such as oxidation, esterification, or cross-coupling, making it valuable for constructing complex nitrogen-containing molecules.
Properties
IUPAC Name |
tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-6-4-5-12(7-13,8-14)9-15/h14-15H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLDGGUVWJNQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of different piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting pharmacological properties, making it a potential candidate for drug development .
Medicine: In medicine, the compound and its derivatives may be explored for their therapeutic potential. Research into their biological activity could lead to the development of new drugs for various medical conditions .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups and the piperidine ring play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Structural Analogs: Piperidine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : The 3,3-bis(hydroxymethyl) configuration in the target compound contrasts with the 3,5-isomer, which is commercially discontinued . The 3,3-substitution likely enhances intramolecular hydrogen bonding, affecting solubility and crystallinity.
- Functional Groups : Fluorinated analogs (e.g., 3-fluoro-4-hydroxymethyl) exhibit increased lipophilicity, making them suitable for blood-brain barrier penetration in drug design .
- Synthetic Utility : The 4-(4-methylpentyl) derivative demonstrates efficient Boc protection strategies (86% yield) in dioxane/water systems, a method applicable to the target compound’s synthesis .
Heterocyclic Analogs: Azetidine and Pyrazine Derivatives
Key Observations :
- Ring Strain : The azetidine analog’s four-membered ring introduces significant strain, enhancing reactivity compared to the more stable piperidine system. This strain may facilitate ring-opening reactions or serve as a conformational restraint in bioactive molecules .
- Heteroatom Influence : Pyrazine derivatives (e.g., 4-hydroxymethylphenyl-substituted) offer distinct electronic properties due to nitrogen atoms in the ring, enabling interactions with biological targets like enzymes or receptors .
Biological Activity
Tert-butyl 3,3-bis(hydroxymethyl)piperidine-1-carboxylate is an organic compound with potential biological activity that has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring and two hydroxymethyl groups, which enhance its reactivity and interaction with biological targets. The tert-butyl group contributes to the compound's lipophilicity, potentially aiding in membrane permeability.
The biological activity of this compound is believed to stem from its interaction with various biomolecules. The hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, while the piperidine structure provides stability and facilitates binding. This interaction may lead to modulation of biochemical pathways involved in disease processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced viability of cancer cell lines | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.
Anticancer Research
In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on MDA-MB-231 breast cancer cells. The IC50 values ranged from 10 to 20 µM, indicating a promising selectivity index compared to non-cancerous cell lines (MCF10A) which showed minimal effects.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate moderate oral bioavailability and favorable metabolic profiles. Toxicological assessments in animal models have shown no acute toxicity at doses up to 2000 mg/kg, supporting its safety for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
